Myristic acid

Catalog No.
S590544
CAS No.
544-63-8
M.F
C14H28O2
M. Wt
228.37 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Myristic acid

CAS Number

544-63-8

Product Name

Myristic acid

IUPAC Name

tetradecanoic acid

Molecular Formula

C14H28O2

Molecular Weight

228.37 g/mol

InChI

InChI=1S/C14H28O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h2-13H2,1H3,(H,15,16)

InChI Key

TUNFSRHWOTWDNC-UHFFFAOYSA-N

Solubility

less than 1 mg/mL at 64° F (NTP, 1992)
4.68e-06 M
0.00107 mg/mL at 25 °C
Sol in absolute alcohol, methanol, ether, petroleum ether, benzene, chloroform
Slightly soluble in ethyl ether; soluble in ethanol, acetone, chloroform, methanol; very soluble in benzene
In water, 22 mg/L at 30 °C
0.00107 mg/mL
insoluble in water and glycerol; soluble in alcohol
practically insoluble in water; soluble in alcohol, chloroform, ethe

Synonyms

Acid, Myristic, Acid, Tetradecanoic, Myristate, Myristic Acid, Tetradecanoic Acid

Canonical SMILES

CCCCCCCCCCCCCC(=O)O
  • Origin: Myristic acid was first isolated from nutmeg (Myristica fragrans) in 1841 [1]. It's also found in various plant and animal fats, including palm kernel oil, coconut oil, butterfat, milk, and meat [1].
  • Significance in Scientific Research: Myristic acid is crucial in biochemical research due to its role in protein function and cellular signaling. Myristoylation, the covalent attachment of myristic acid to proteins, affects protein-protein interactions and localization within cells [2].

Molecular Structure Analysis

Myristic acid has a linear hydrocarbon chain with a terminal carboxylic acid group (COOH). The key features of its structure include:

  • Saturated fatty acid: All the carbon atoms in the chain have single bonds, with each carbon bonded to two hydrogen atoms except for the ends. This structure gives myristic acid a relatively high melting point and hydrophobic nature [1].
  • Chain length: The 14-carbon chain contributes to the hydrophobic character and influences its interactions with other molecules [1].

Chemical Reactions Analysis

  • Synthesis: Myristic acid can be obtained from natural sources like plant fats or through chemical synthesis using various methods [1].
  • Decomposition: At high temperatures, myristic acid can undergo thermal cracking, breaking down into smaller molecules like hydrocarbons and carbon dioxide [3].
  • Esterification: Myristic acid reacts with alcohols to form esters, which are commonly used in fragrances and cosmetics [1].

Example Balanced Chemical Equation (Esterification):

CH₃(CH₂)₁₂COOH (Myristic acid) + CH₃OH (Methanol) → CH₃(CH₂)₁₂COOCH₃ (Methyl tetradecanoate) + H₂O (Water) [1]

Note

Myristic acid can also participate in other reactions like saponification (formation of soap) but detailing all reactions goes beyond the scope of this analysis.


Physical And Chemical Properties Analysis

  • Melting Point: 54.4 °C [1]
  • Boiling Point: 326.2 °C [1]
  • Solubility: Slightly soluble in water, but more soluble in organic solvents like ethanol and chloroform [1].
  • Stability: Relatively stable under normal conditions, but can decompose at high temperatures [1].

In biological systems, myristic acid plays a crucial role through protein myristoylation. This process attaches myristic acid to the N-terminal glycine of specific proteins, influencing their:

  • Cellular Localization: Myristoylation can target proteins to cell membranes, allowing them to interact with other membrane-bound proteins [2].
  • Protein-Protein Interactions: The fatty acid moiety of myristic acid can facilitate interactions between proteins, regulating various cellular processes [2].

Myristic acid's role in protein function is an active area of research, with ongoing investigations into its involvement in signal transduction, membrane trafficking, and other cellular activities [2].

  • Toxicity: Myristic acid is generally considered safe for topical use in cosmetics [4]. However, high oral intake of myristic acid may elevate blood cholesterol levels, potentially increasing the risk of heart disease [5].
  • Flammability: Myristic acid is combustible and can burn if exposed to high heat or open flames [1].

Data Source:

  • Myristic acid - Wikipedia:
  • Myristic acid = 98.0 GC 544-63-8 - Sigma-Aldrich:
  • Thermal Cracking of Fatty Acids_ Acids (This is a general reference, not specific to myristic acid)
  • Myristic Acid in Skin Care: What It Is | Paula's Choice:
  • [Saturated Fatty Acids and Risk of Coronary Heart Disease: Meta-Analysis of Prospective Cohort Studies](

Biomarker for Sepsis and Systemic Inflammatory Response Syndrome (SIRS):

Research suggests that myristic acid levels in the blood can serve as a biomarker for diagnosing sepsis and SIRS. Studies have shown a significant decrease in myristic acid levels in patients with these conditions compared to healthy individuals. Additionally, these levels correlate with the severity of the illness and response to treatment. This finding holds promise for improving the early diagnosis and monitoring of these critical conditions. Source: Myristic Acid Serum Levels and Their Significance for Diagnosis of Systemic Inflammatory Response, Sepsis, and Bacteraemia - PMC - NCBI: )

Potential Neuroprotective Effects:

Studies have explored the potential neuroprotective properties of myristic acid. Research suggests it may promote the proliferation and differentiation of neural stem cells in vitro, potentially aiding in brain repair and regeneration. Additionally, studies on aged mice have shown that myristic acid administration may improve cognitive function and alleviate hippocampal aging, possibly through its interaction with GABAergic signaling in the brain. Source: Myristic acid alleviates hippocampal aging correlated with GABAergic signaling - PMC: )

Anxiolytic-like Effects:

Animal studies have investigated the potential anxiolytic (anxiety-reducing) effects of myristic acid. Research using the elevated plus maze test in rats indicates that myristic acid might exhibit anxiolytic-like properties similar to some established medications. However, further research is needed to understand the underlying mechanisms and translate these findings into potential therapeutic applications. Source: Myristic Acid Produces Anxiolytic-Like Effects in Wistar Rats in the Elevated Plus Maze: )

Physical Description

Tetradecanoic acid is an oily white crystalline solid. (NTP, 1992)
DryPowder; Liquid; OtherSolid; OtherSolid, Liquid; PelletsLargeCrystals
Solid
colourless to pale yellow, odourless liquid
hard, white, or faintly yellowish, somewhat glossy, crystalline solid

Color/Form

Oily, white, crystalline solid
Crystals from methanol
Leaflets from ethyl ethe

XLogP3

5.3

Boiling Point

482.9 °F at 100 mm Hg (NTP, 1992)
326.2 °C

Flash Point

greater than 235 °F (NTP, 1992)

Density

0.8622 at 129 °F (NTP, 1992)
0.8622 at 54 °C/4 °C
0.847 - 0.855

LogP

6.11 (LogP)
6.11
log Kow = 6.11

Odor

The odor should be faint with no rancidity.

Melting Point

129 °F (NTP, 1992)
53.9 °C
Mp 54 °
53.9°C

UNII

0I3V7S25AW

GHS Hazard Statements

Aggregated GHS information provided by 2671 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 2102 of 2671 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 569 of 2671 companies with hazard statement code(s):;
H315 (32.16%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (12.65%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (12.65%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (60.81%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H411 (12.83%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
H413 (13.36%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

/EXPL THER/ The antitumor activity of some fatty acids was studied in vivo using Ehrlich ascites and solid carcinomas implanted into Swiss albino mice of Strain ddY. Suspensions of the fatty acids in Tween 80 and distilled water were admin 24 hr after tumor implantation and were continued for 5 consecutive days. Doses of 8 mg/mouse/day of myristic aicd were effective inhibitors against Ehrlich ascites tumor, more than doubling the survival time of treated versus control mice.
EXPTL THER: MYRISTIC ACID WAS AMONG 11 FATTY ACIDS TESTED AGAINST EHRLICH ASCITES CARCINOMA. EACH AGENT WAS ADMIN TO MICE BY INTRAPERITONEAL INJECTION AT THE DOSE OF 400 MG/KG/DAY 5 TIMES & THE EFFECT WAS EVALUATED WITH TOTAL PACKED CELL VOLUME RATIO ON THE 7TH DAY AFTER THE TUMOR IMPLANTATION. MYRISTIC ACID WAS HIGHLY EFFECTIVE AGAINST THE TUMOR.
/EXP THER/ Liposomes consisting of dicetyl-phosphate, cholesterol, lecithin and stearic or myristic or oleic acid, exert a protective effect for mice against experimental infection by Salmonella typhimurium, and delay both the onset and mortality B16 melanoma in these animals. Liposomes labelled with 3H-myristic acid were used as probes in the spleen and liver. ... the treatment schedule rather than route of administration of liposomes, is important. The results show that in order to induce protection, preventive treatment must start at least three days before. Longer treatments do not increase the degree of protection, and treatments started at the same time as, or following experimental infection or tumor transplantation, have no effect.
/EXPTL THER/ ... The purpose of this study was to examine the effect of moderate intakes of myristic acid (MA) associated with recommended intake of alpha-linolenic acid (ALA) on lecithin-cholesterol acyltransferase (LCAT) activity in humans. Two experimental diets were tested for 3 months each. Diet 1-MA 1.2% of total energy (TE) and ALA 0.9% TE, diet 2-MA 1.8% and ALA 0.9% TE; a control diet (MA 1.2% and ALA 0.4% TE) was given 3 months before diet 1 and diet 2. The endogenous activity of LCAT was determined at completion of each diet. Compared with the control diet (13.2 +/- 3.1 umol CE/(L x h)), LCAT activity increased significantly (P < 0.001) with diet 1 (24.2 +/- 3.6 umol CE/(L x h)) and diet 2 (33.3 +/- 7.4 micromol CE/(L x h)); the increase observed with diet 2 was significantly (P < 0.001) greater than that due to diet 1. These results suggest that ALA (from rapeseed oil, mainly in sn-2 position) and MA (from dairy fat, mainly in sn-2 position) favor LCAT activity, by respective increases of 83 and 38%. When they are supplied together, a complementary effect was observed (average increase of 152%). Moreover, these observations were associated with a decrease of the ratio of total to HDL-cholesterol. In conclusion, /the/results suggest that moderate supply of MA (1.8% TE) associated with the recommended intake of ALA (0.9% TE) contributes to improve LCAT activity.
/EXPTL THER/ Weanling rats fed a methyl-deficient diet develop acute renal failure, the morphological features of which vary from focal tubular necrosis to widespread cortical necrosis. We and others have shown that coconut oil, rich in saturated fatty acids, has a renal protective effect in this experimental model. In the experiment we are reporting now, we studied which fatty acid is involved in the protection afforded by coconut oil by feeding five groups of methyl-deficient rats a mixture of corn oil and hydrogenated vegetable oil, C6-C8-C10 fatty acids, C12 fatty acid, C14 fatty acid and C16-C18 fatty acids. Five groups of rats receiving the same diets supplemented with choline chloride were used as controls. The group of methyl-deficient rats fed C14 fatty acid (myristic acid) showed a greater percentage of surviving animals and lower renal damage than the other groups of methyl-deficient rats, indicating that the protective effect of coconut oil found in previous experiments is due to its high content of myristic acid.
/EXPTL THER/ Among the saturated fatty acids (SFA), myristic acid is known to be one of the most atherogenic when consumed at high levels. Our purpose was to compare the effects of two moderate intakes of myristic acid on plasma lipids in an interventional study. Twenty-five male monks without dyslipidemia were given two isocaloric diets for 5 weeks each. In diet 1, 30% of the calories came from fat (8% SFA, 0.6% myristic acid) and provided 200 mg cholesterol/day. Calories of diet 2 were 34% fat (11% SFA, 1.2% myristic acid) with the same levels of oleate, linoleate, alpha-linolenate and cholesterol. A baseline diet was provided before each diet. In comparison with baseline, diets 1 and 2 induced a decrease in total cholesterol, LDL-cholesterol and triglycerides (P<.001); HDL-cholesterol was not modified and the apo A-I/apo B ratio increased (P<.001). Plasma triglycerides were lower after diet 2 than after diet 1 whereas HDL-cholesterol was higher (P<.05). In phospholipids, myristic acid, oleic acid, linoleic acid, eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA) increased after diet 2 vs. baseline (P<.01) and diet 1 (P<.05). Both diets were associated with an increase in alpha-linolenate of cholesteryl esters (P<.05), but only diet 2 was associated with an increase in DHA of cholesteryl esters (P<.05). In diet 2, myristic acid intake was positively correlated with myristic acid of phospholipids, and alpha-linolenic acid intake was correlated with alpha-linolenic acid of cholesteryl esters. Moderate intake (1.2% of total calories) of myristic acid has beneficial lipidic effects and enhances DHA of cholesteryl esters.

Pharmacology

Myristic Acid is a saturated long-chain fatty acid with a 14-carbon backbone. Myristic acid is found naturally in palm oil, coconut oil and butter fat.

Mechanism of Action

... The specific hypothesis tested was that free fatty acid association with CD36, a class B scavenger receptor, induces the activation of endothelial nitric-oxide synthase (eNOS). A human microvascular endothelial cell line and a transfected Chinese hamster ovary cell system were used to determine which free fatty acids stimulate eNOS. Surprisingly, only myristic acid, and to a lesser extent palmitic acid, stimulated eNOS. The stimulation of eNOS was dose- and time-dependent. Competition experiments with other free fatty acids and with a CD36-blocking antibody demonstrated that the effects of myristic acid on eNOS required association with CD36. Further mechanistic studies demonstrated that the effects of myristic acid on eNOS function were not dependent on PI 3-kinase, Akt kinase, or calcium. Pharmacological studies and dominant negative constructs were used to demonstrate that myristic acid/CD36 stimulation of eNOS activity was dependent on the activation of AMP kinase. These data demonstrate an unexpected link among myristic acid, CD36, AMP kinase, and eNOS activity.

Vapor Pressure

1 mm Hg at 288 °F ; 5 mm Hg at 345° F; 760 mm Hg at 604° F (NTP, 1992)
1.40e-06 mmHg
1.40X10-6 mm Hg at 25 °C

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

544-63-8
32112-52-0

Wikipedia

Myristic acid
Tetradecanoate

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty Acids and Conjugates [FA01] -> Straight chain fatty acids [FA0101]
Cosmetics -> Cleansing; Emulsifying

Methods of Manufacturing

Preparation from tall-oil fatty acids: Segessmann, Molnar, U.S. pat 2,481,356 (1949); from 9-ketotetradecanoic acid; by electrolysis of methyl hydrogen adipate + decanoic acid; by Maurer oxidation of myristyl alcohol; from cetanol: Selwitz, U.S. pat. 2,969,380 (1961 to Gulf).
Fractional distillation of coconut acid and other vegetable oils.
Lauric acid, broad cut (fractionation; coproduced with lauric acid, narrow cut).
From fatty acid mixture of palm seed oil.

General Manufacturing Information

All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
Food, beverage, and tobacco product manufacturing
Paper manufacturing
Plastics product manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
Tetradecanoic acid: ACTIVE
Potassium salts of fatty acids are used as insecticides, acaricides, herbicides and algaecides. They are used to control a variety of insects and mosses, algae, lichens, liverworts and other weeds, in or on many food and feed crops, ornamental flower beds, house plants, trees, shrubs, walks and driveways, and on dogs, puppies and cats. /Fatty acid salts/
Commercial products contain 91 to 93% C14 or 96 to 99% C14.

Analytic Laboratory Methods

A MAJOR COMPONENT (MYRISTIC ACID) OF THE CHROMATOGRAPHIC PROFILE DECREASED IN ABUNDANCE WITH TIME WHILE METHYL MYRISTATE INCREASED. IDENTIFICATION WAS BY GAS CHROMATOGRAPHY-MASS SPECTROMETRY.
PROCEDURE IS DESCRIBED FOR THE RAPID PREPN OF PHENACYL AND NAPHTHACYL DERIVATIVES OF FATTY ACIDS (WHICH INCLUDED TETRADECANOIC ACID). ANALYSIS BY HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY. ANALYSES OF PHENACYL & NAPHTHACYL DERIVATIVES OF FATTY ACIDS FROM SEVERAL SEED OILS COMPARED WELL WITH VALUES OBTAINED BY GAS-LIQUID CHROMATOGRAPHY.
CONSTITUENTS OF NUTMEG WERE DETERMINED BY TANDEM MASS SPECTROMETRY.
Analyte: myristic acid; matrix: chemical purity; procedure: gas chromatography with flame ionization detection and comparison to standards
For more Analytic Laboratory Methods (Complete) data for MYRISTIC ACID (10 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: myristic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with ultraviolet detection at 280 nm
Analyte: myristic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 365 nm (excitation) and 460 nm (emission); limit of quantitation: 5 pmole
Analyte: myristic acid; matrix: blood (serum); procedure: high-performance liquid chromatography with fluorescence detection at 350 nm (excitation) and 530 nm (emission)
Analyte: myristic acid; matrix: blood (plasma); procedure: high-performance liquid chromatography with fluorescence detection at 360 nm (excitation) and 420 nm (emission): limit of detection: 50 ng
For more Clinical Laboratory Methods (Complete) data for MYRISTIC ACID (16 total), please visit the HSDB record page.

Interactions

CELL GROWTH OF SACCHAROMYCES CEREVISIAE ATCC 12341 WAS INHIBITED BY THE ANTIBIOTIC CERULENIN, A SPECIFIC INHIBITOR OF FATTY ACID & STEROL SYNTHESIS, WAS REVERSED BY MYRISTIC ACID IN A 14:0 RATIO. IT PRODUCED OVER 70% REVERSION OF CELL GROWTH INHIBITION. MYRISTIC ACID TAKEN INTO THE CELLS WAS METABOLIZED & SYNTHESIZED INTO FATTY ACIDS OF A COMPOSITION CLOSELY SIMILAR TO THAT OF THE NATIVE FATTY ACIDS, & THIS WAS CONSIDERED TO BE RESPONSIBLE FOR THE RECOVERY OF CELL GROWTH.
... Reports the results of a 6 week feeding study in rats exposed to a diet that contained 50% fat as caprilic and myristic acids. This resulted in hyperlipidemia but no other effects were reported. ... Describes the results of a 90 day feeding study in rabbits that received 25 mg/kg/day of hydrogenated coconut oil (containing glycerides of lauric, capric, myristic, palmitic, and oleic acids). Rabbits exhibited hypercholesteremia, increased plasma triglycerides and fatty acids, accumulation of cholesterol in the liver and aorta, and alteration of hepatic enzyme activity.
The effect of dietary myristic acid, fed as trimyristin either mixed or interesterified with groundnut oil, on serum cholesterol levels was examined in rats. Incorporation of trimyristin in the oil resulted in marked incr in serum cholesterol levels, compared with rats fed groundnut oil only, although a direct relation between serum cholesterol & the myristic acid content of the dietary fat was not apparent. /Ttrimyristin/
... Associations between serum fatty acid composition as well as fatty acid intakes and prostate cancer risk were examined ... The cohort included 29,133 male smokers aged 50-69 years. During 5-8 years of follow-up, 246 prostate cancer cases were diagnosed. One control was selected and matched by age (1 month) for each case from the cohort subjects alive and free of prostate cancer at the time the case was diagnosed. This study included 198 case-control pairs with baseline serum sample available for both. Fatty acids of serum cholesterol esters were measured as a percentage of total fatty acids, using capillary gas chromatography. Intakes of fatty acids were assessed from a validated self-administered dietary questionnaire ... Twofold risk was found in the highest quartile of serum myristic acid compared with the lowest quartile (odds ratio, 1.93; 95% confidence interval, 1.02-3.64) ...

Dates

Modify: 2023-08-15

Merck Index, 11th Edition, 6246

Bond, Andrew D. (2003). "On the crystal structures and melting point alternation of the n-alkyl carboxylic acids" (PDF). RSC.org. Royal Society of Chemistry. Retrieved 17 June 2014.

G., Chuah T.; D., Rozanna; A., Salmiah; Y., Thomas Choong S.; M., Sa'ari (2006). "Fatty Acids used as Phase Change Materials (PCMs) for Thermal Energy Storage in Building Material Applications" (PDF). University Putra Malaysia. Retrieved 17 June 2014.

Lide, David R., ed. (2009). CRC Handbook of Chemistry and Physics (90th ed.). Boca Raton, Florida: CRC Press. ISBN 978-1-4200-9084-0.

Seidell, Atherton; Linke, William F. (1940). Solubilities of Inorganic and Organic Compounds (3rd ed.). New York: D. Van Nostrand Company. pp. 762–763.

Tetradecanoic acid in Linstrom, Peter J.; Mallard, William G. (eds.); NIST Chemistry WebBook, NIST Standard Reference Database Number 69, National Institute of Standards and Technology, Gaithersburg (MD), http://webbook.nist.gov

Vargaftik, Natan B.; et al. (1993). Handbook of Thermal Conductivity of Liquids and Gases (illustrated ed.). CRC Press. p. 305. ISBN 978-0-8493-9345-7.

Yaws, Carl L. (2009). Transport Properties of Chemicals and Hydrocarbons. New York: William Andrew Inc. p. 177. ISBN 978-0-8155-2039-9.

Beare-Rogers, J. L; Dieffenbacher, A; Holm, J. V (2001). "Lexicon of lipid nutrition (IUPAC Technical Report)". Pure and Applied Chemistry. 73 (4): 685–744. doi:10.1351/pac200173040685. S2CID 84492006.

Sigma-Aldrich Co., Myristic acid.

"Myristic Acid". ChemicalLand21.com. AroKor Holdings Inc. Retrieved 17 June 2014.

Playfair, Lyon (2009). "XX. On a new fat acid in the butter of nutmegs". Philosophical Magazine. Series 3. 18 (115): 102–113. doi:10.1080/14786444108650255. ISSN 1941-5966.

Council of Europe, August 2007 Natural Sources of Flavourings, Volume 2, p. 103, at Google Books

John Charles Sawer Odorographia a natural history of raw materials and drugs used in the perfume industry intended to serve growers, manufacturers and consumers, p. 108, at Google Books

Nasaruddin, Mohd hanif; Noor, Noor Qhairul Izzreen Mohd; Mamat, Hasmadi (2013). "Komposisi Proksimat dan Komponen Asid Lemak Durian Kuning (Durio graveolens) Sabah" [Proximate and Fatty Acid Composition of Sabah Yellow Durian (Durio graveolens)] (PDF). Sains Malaysiana (in Malay). 42 (9): 1283–1288. ISSN 0126-6039. OCLC 857479186. Retrieved 28 November 2017.

Cox, David L. Nelson, Michael M. (2005). Lehninger principles of biochemistry (4th ed.). New York: W.H. Freeman. ISBN 978-0716743392.

Kromhout, Daan; et al. (1995). "Dietary Saturated and transFatty Acids and Cholesterol and 25-Year Mortality from Coronary Heart Disease: The Seven Countries Study". Preventive Medicine. 24 (3): 308–315. doi:10.1006/pmed.1995.1049. PMID 7644455.

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